

# An In-depth Technical Guide to 3-Bromo-4-methylbenzamide

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## Compound of Interest

Compound Name: 3-Bromo-4-methylbenzamide

Cat. No.: B070364

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This technical guide provides essential information regarding the chemical properties, synthesis, and analysis of **3-Bromo-4-methylbenzamide**, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Data

**3-Bromo-4-methylbenzamide** is a substituted aromatic amide. Its fundamental molecular properties are summarized in the table below.

Property	Value	Citations
Molecular Formula	C <sub>8</sub> H <sub>8</sub> BrNO	[1][2]
Molecular Weight	214.06 g/mol	[1][3]
IUPAC Name	3-bromo-4-methylbenzamide	[2]
CAS Number	183723-09-3	[1]

## Illustrative Experimental Protocol: Synthesis of a Substituted Benzamide

While a specific protocol for the synthesis of **3-Bromo-4-methylbenzamide** is not detailed in the provided search results, a general and representative method for the synthesis of a similar

compound, N-methyl-4-bromobenzamide, from its corresponding acid chloride is described. This acylation reaction is a common method for the formation of amides.[\[4\]](#)

Objective: To synthesize N-methyl-4-bromobenzamide via the acylation of methylamine with 4-bromobenzoyl chloride.

Materials:

- 4-bromobenzoyl chloride
- Dichloromethane (DCM)
- Triethylamine (TEA)
- A solution of methylamine in THF (e.g., 2.0 N)
- Hydrochloric acid (2.0 N)
- Anhydrous sodium sulfate
- Ethyl acetate
- Hexane

Procedure:

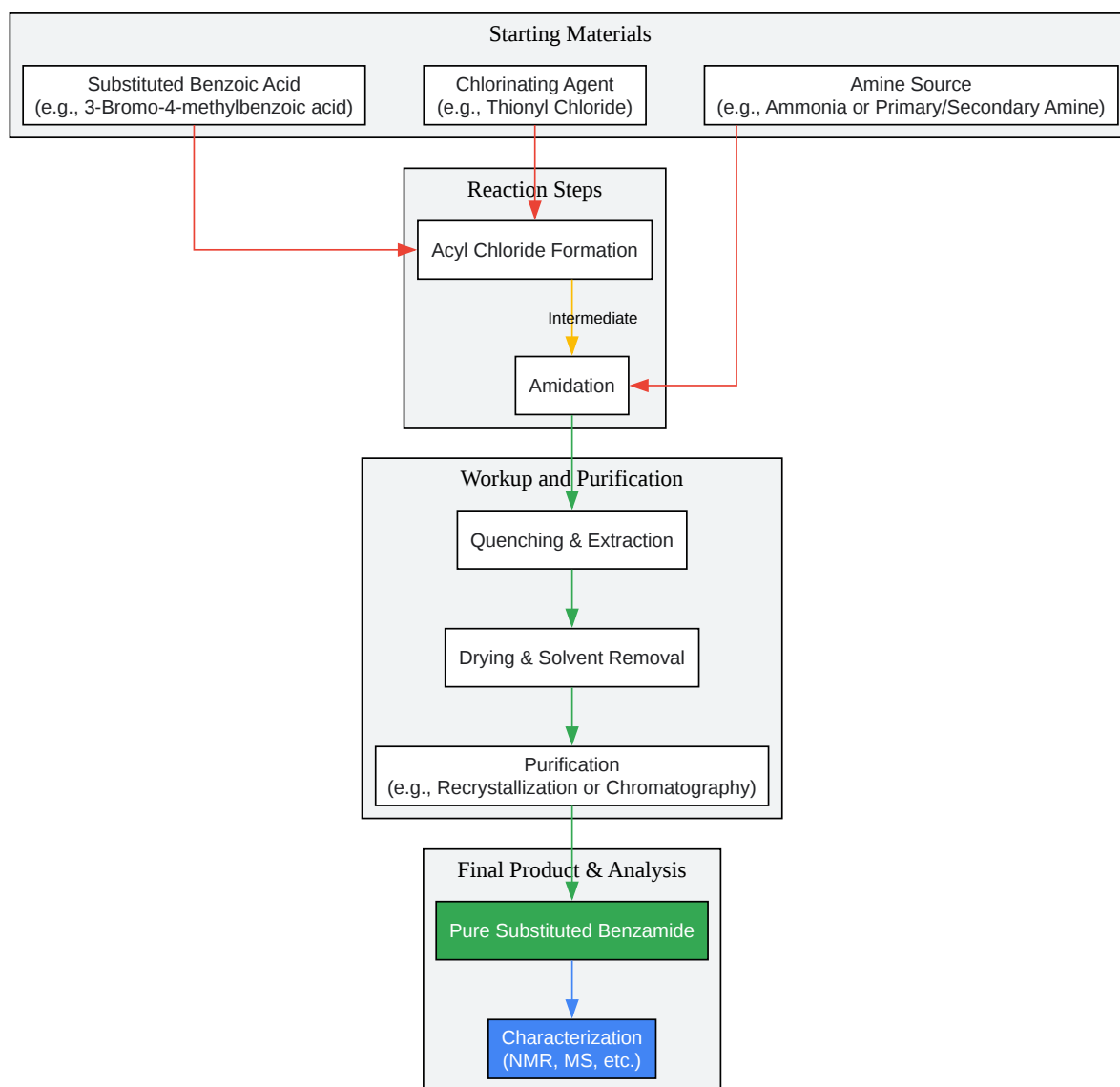
- Dissolve 4-bromobenzoyl chloride (1 equivalent) in dichloromethane.[\[5\]](#)
- Add triethylamine (2.2 equivalents) to the solution.[\[5\]](#)
- Slowly add a solution of methylamine in THF dropwise while stirring.[\[5\]](#)
- Continue stirring the reaction mixture at room temperature for 1 hour.[\[5\]](#)
- Quench the reaction by adding 2.0 N hydrochloric acid.[\[5\]](#)
- Extract the product into dichloromethane.[\[5\]](#)
- Combine the organic phases and dry over anhydrous sodium sulfate.[\[5\]](#)

- Concentrate the solution under reduced pressure to yield the crude product.[5]
- The pure product can be obtained by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[6]

Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC).[6]

## Visualized Workflow: General Synthesis of Substituted Benzamides

The following diagram illustrates a generalized workflow for the synthesis of a substituted benzamide, such as **3-Bromo-4-methylbenzamide**, from a corresponding benzoic acid derivative.



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Caption: Generalized workflow for the synthesis of substituted benzamides.

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